

Natural degradation pathways of Montelukast leading to sulfoxide formation

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Compound of Interest

Compound Name: *Montelukast sulfoxide*

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The Degradation Story of Montelukast: A Focus on Sulfoxide Formation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis. However, its chemical structure is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact its safety and efficacy. This technical guide delves into the natural degradation pathways of Montelukast, with a primary focus on the formation of its major oxidative degradant, **Montelukast sulfoxide**.

This document provides a comprehensive overview of the oxidative and photolytic degradation pathways, supported by quantitative data from forced degradation studies. Detailed experimental protocols for inducing and analyzing this degradation are also presented to aid researchers in their investigations.

Key Degradation Pathways

Montelukast is primarily degraded through two main pathways: oxidation and photo-isomerization, both of which can lead to the formation of **Montelukast sulfoxide**.

- **Oxidative Degradation:** The thioether moiety in the Montelukast molecule is susceptible to oxidation, resulting in the formation of **Montelukast sulfoxide**.^{[1][2]} This is a common degradation pathway observed when the drug substance or product is exposed to oxidizing agents or even atmospheric oxygen over time.^[2] Forced degradation studies commonly employ hydrogen peroxide (H₂O₂) to simulate and accelerate this oxidative stress.^{[1][3][4]}
- **Photolytic Degradation:** Exposure to light, particularly UV radiation, can induce two primary changes in the Montelukast molecule. The first is the isomerization of the trans-double bond in the styryl side chain to its cis-isomer.^[5] Subsequently, the thioether group can be oxidized to form the corresponding (Z)-**montelukast sulfoxide**. Therefore, both light and oxygen can contribute to the formation of sulfoxide impurities.^[5]

Quantitative Analysis of Montelukast Degradation

Forced degradation studies are instrumental in understanding the stability of a drug substance. The following tables summarize quantitative data from various studies on the degradation of Montelukast under different stress conditions.

Table 1: Oxidative Degradation of Montelukast

| Oxidizing Agent | Concentration | Temperature | Time | % Degradation of Montelukast | Reference |
|-------------------|---------------|------------------|---------------|---|-----------|
| Hydrogen Peroxide | 3.0% | Room Temperature | 10 min | Significant degradation to Impurity-A (Sulfoxide) | [1] |
| Hydrogen Peroxide | 3% | Not Specified | Not Specified | Sensitive | [4] |
| Hydrogen Peroxide | 30% | 60°C | 5 hours | Widespread degradation, DP3 (Sulfoxide) formed | |

Table 2: Photolytic Degradation of Montelukast

| Light Source | Condition | Duration | % Degradation of Montelukast | Major Degradation Product(s) | Reference |
|------------------------|---|---------------|------------------------------|------------------------------|-----------|
| Daylight | Solid State (unpacked chewable tablets) | 2 weeks | ~10% | Montelukast S-oxide | [5] |
| Artificial Daylight | Methanolic Solution | Not Specified | Follows first-order kinetics | cis-isomer | [5] |
| Photostability Chamber | Solid State | 5 days | Stable | Not Applicable | |

Table 3: Degradation of Montelukast under Other Conditions

| Stress Condition | Reagent/Temperature | Time | % Degradation of Montelukast | Reference |
|------------------|---------------------|------------------|--|-----------|
| Acid Hydrolysis | 1.0 M HCl | 85°C, 15 min | Degraded to Impurity-F | [1] |
| Acid Hydrolysis | 0.1N HCl | 60°C, 2 hours | Significant degradation | [6] |
| Base Hydrolysis | 5 M NaOH | 85°C, 120 min | Stable | [1] |
| Base Hydrolysis | 0.1N NaOH | Room Temperature | 94.85% - 43.41% (for different brands) | [7][8] |
| Thermal | 80°C | 120 hours | Stable | [1] |
| Thermal | 105°C | 5 days | Stable | |

Experimental Protocols

The following are detailed methodologies for key experiments related to the degradation of Montelukast.

Protocol 1: Oxidative Forced Degradation of Montelukast

Objective: To induce the formation of **Montelukast sulfoxide** through oxidative stress.

Materials:

- Montelukast sodium bulk drug or powdered tablets
- Hydrogen peroxide (H₂O₂) solution (3% and 30%)
- Methanol or other suitable solvent
- Volumetric flasks

- Water bath

Procedure:

- Sample Preparation: Accurately weigh a quantity of Montelukast sodium powder and dissolve it in a suitable solvent (e.g., methanol) to obtain a known concentration (e.g., 1 mg/mL).
- Stress Application:
 - To a specific volume of the Montelukast solution, add an equal volume of 3% H₂O₂.
 - In a separate experiment, add an equal volume of 30% H₂O₂ to the same volume of Montelukast solution.
- Incubation:
 - For the 3% H₂O₂ solution, keep the mixture at room temperature for 10 minutes.^[1]
 - For the 30% H₂O₂ solution, reflux the mixture in a water bath at 60°C for 5 hours.
- Neutralization/Dilution: After the specified time, neutralize the reaction if necessary and dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
- Analysis: Inject the stressed sample into a validated HPLC system to quantify the remaining Montelukast and the formed sulfoxide.

Protocol 2: Photolytic Forced Degradation of Montelukast

Objective: To study the degradation of Montelukast upon exposure to light.

Materials:

- Montelukast sodium bulk drug or tablets
- Petri dishes or suitable transparent containers

- Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)
- Solvent for dissolution (e.g., methanol)
- Volumetric flasks

Procedure:

- **Sample Preparation:** Place a known quantity of Montelukast sodium powder or intact tablets in a transparent container.
- **Light Exposure:** Place the samples in a photostability chamber. Expose the samples to a controlled light source that provides both cool white fluorescent and near-ultraviolet lamps. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- **Sampling:** At appropriate time intervals (e.g., 24, 48, 72 hours), withdraw samples.
- **Sample Processing:** Dissolve the withdrawn solid samples in a suitable solvent and dilute to a known concentration for HPLC analysis.
- **Analysis:** Analyze the samples by HPLC to determine the extent of degradation and identify the photoproducts, such as the cis-isomer and **Montelukast sulfoxide**.

Protocol 3: HPLC Analysis of Montelukast and its Sulfoxide Degradant

Objective: To separate and quantify Montelukast and **Montelukast sulfoxide**.

Chromatographic Conditions (Example):[\[3\]](#)[\[9\]](#)[\[10\]](#)

- **Column:** Atlantis dC18 (250 x 4.6 mm, 5 μ m) or equivalent C18 column.[\[3\]](#)[\[9\]](#)
- **Mobile Phase:**
 - **Solution A:** 0.1% Orthophosphoric acid in water.[\[3\]](#)[\[9\]](#)
 - **Solution B:** Acetonitrile:Water (95:5 v/v).[\[3\]](#)[\[9\]](#)

- Gradient Program:

| Time (min) | % Solution B |
|------------|--------------|
| 0.01 | 60 |
| 10 | 70 |
| 15 | 90 |
| 20 | 100 |
| 30 | 100 |
| 32 | 60 |

| 40 | 60 |

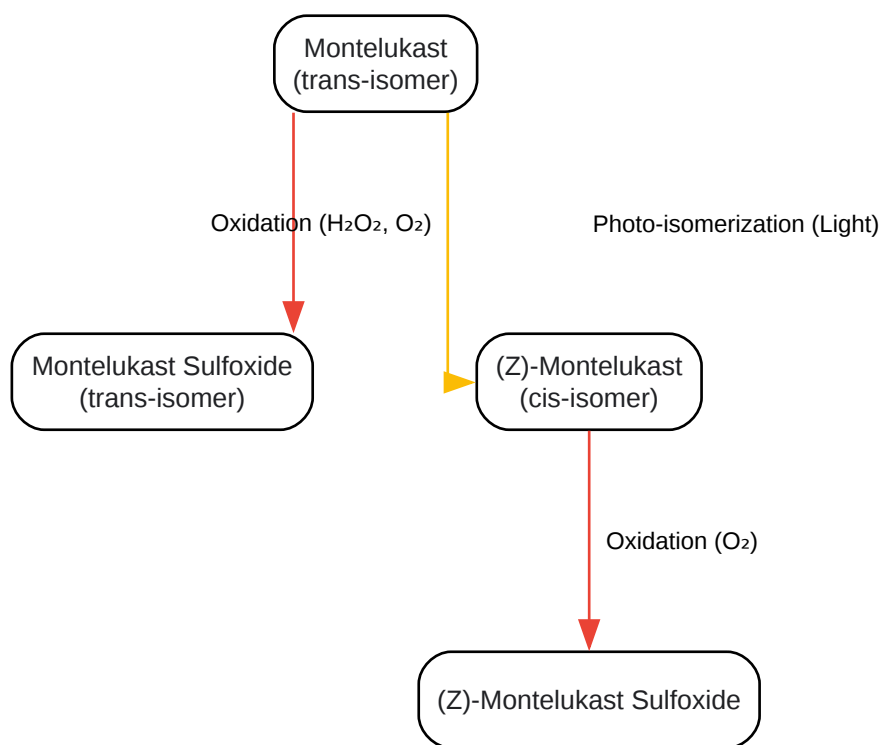
- Flow Rate: 1.5 mL/min.[9][10]
- Detection Wavelength: 225 nm or 285 nm.[3][10]
- Injection Volume: 20 µL.[3]
- Column Temperature: Ambient.

System Suitability:

- Inject a standard solution containing Montelukast and **Montelukast sulfoxide**.
- The resolution between the two peaks should be greater than 2.0.
- The tailing factor for the Montelukast peak should be less than 1.5.
- The theoretical plates for the Montelukast peak should be greater than 2000.

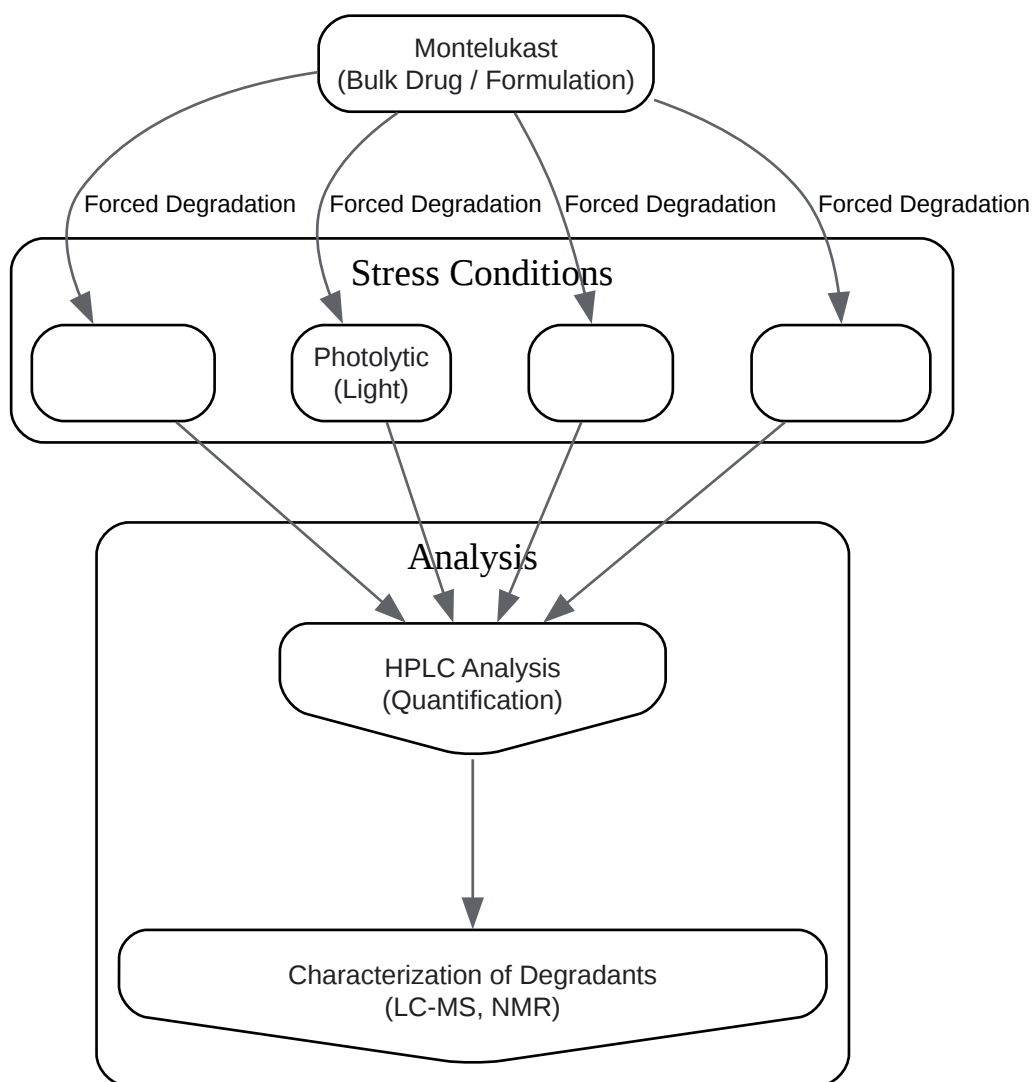
Visualizations

The following diagrams illustrate the degradation pathways and a general workflow for the analysis of Montelukast degradation.



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Caption: Degradation pathways of Montelukast.



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Caption: Experimental workflow for forced degradation studies.

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